3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide
Overview
Description
3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide is a complex organic compound with a unique structure that combines a naphthalene core with a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzoxazole core, followed by the introduction of the naphthalene moiety. The final step involves the formation of the carbamothioyl linkage.
Preparation of Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an o-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of Naphthalene Moiety: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of Carbamothioyl Linkage: The final step involves the reaction of the benzoxazole-naphthalene intermediate with a thiocarbamoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.
Reduction: Reduction reactions can target the carbamothioyl linkage, potentially converting it to a simpler amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and the appropriate electrophile.
Major Products
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Material Science: Its aromatic structure and potential for functionalization make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzoxazole moiety may play a role in binding to these targets, while the naphthalene core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-phenylbenzoxazole and 2-(4-methoxyphenyl)benzoxazole share structural similarities and have been studied for their biological activities.
Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol are structurally related and have various applications in dye synthesis and medicinal chemistry.
Uniqueness
3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide is unique due to its combination of a benzoxazole and naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c1-31-23-14-18-10-6-5-9-17(18)13-20(23)24(30)29-26(33)27-19-11-12-22-21(15-19)28-25(32-22)16-7-3-2-4-8-16/h2-15H,1H3,(H2,27,29,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZADBDLDMXQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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